molecular formula C6H7NO3S B1585888 2-methylpyridine-4-sulfonic Acid CAS No. 408533-46-0

2-methylpyridine-4-sulfonic Acid

Cat. No. B1585888
CAS RN: 408533-46-0
M. Wt: 173.19 g/mol
InChI Key: FCKNSNOLDXDAHG-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-sulfonic Acid is a chemical compound with the molecular formula C6H7NO3S and a molecular weight of 173.19 g/mol. It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-methylpyridines can be achieved via α-methylation using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . Another method involves the diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides .


Molecular Structure Analysis

The InChI code for 4-methyl-3-pyridinesulfonic acid, a similar compound, is 1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . A sensitivity analysis of a previously developed global kinetic model of the N-oxidation of 2-methylpyridine has been performed .

Scientific Research Applications

Synthesis and Complexation Studies

Tosylated 4-aminopyridine, a compound related to 2-methylpyridine-4-sulfonic acid, has been studied for its complexation with nickel (II) and iron (II) ions. The research found that sulfonamide derivatives act as neutral ligands towards these metals, potentially increasing the biological and catalytic potential of the ligand in the pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

Ligand Synthesis for Novel Coordinative Structures

The reactions of related compounds with metals like Cu II and Zn II in water have led to the formation of one-dimensional infinite coordination polymers and two-dimensional hydrogen-bonded supramolecules. These findings underscore the versatility of sulfonates as ligands for synthesizing novel coordinative and hydrogen-bonded structures (Lobana et al., 2004).

Catalysis and Organic Synthesis

Research on the KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water demonstrated efficient production of 2-sulfonylation products, highlighting the potential of these processes in organic synthesis (Zhang et al., 2018).

Material Science and Membrane Technology

Sulfonated aromatic diamine monomers have been used to prepare thin-film composite nanofiltration membranes for dye treatment applications. These membranes showed improved water flux by enhancing surface hydrophilicity without compromising dye rejection, illustrating the utility of sulfonated compounds in environmental applications (Liu et al., 2012).

Catalytic Applications in Organic Reactions

Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate has been used as an efficient catalyst for the preparation of 1-amidoalkyl-2-naphthols and substituted quinolines under solvent-free conditions, demonstrating the role of solid acid catalysts in facilitating organic reactions (Kiasat, Mouradzadegun, & Saghanezhad, 2013).

Safety and Hazards

The safety data sheet for 4-Methylpyridine-2-sulfonic acid, a similar compound, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation .

properties

IUPAC Name

2-methylpyridine-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-4-6(2-3-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKNSNOLDXDAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376511
Record name 2-methylpyridine-4-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylpyridine-4-sulfonic Acid

CAS RN

408533-46-0
Record name 2-methylpyridine-4-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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